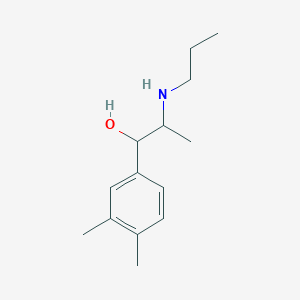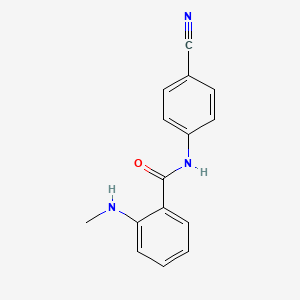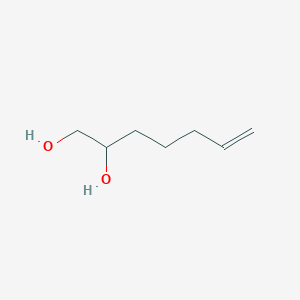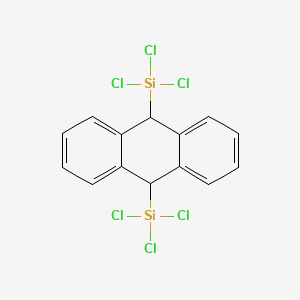
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine is a synthetic peptide composed of the amino acids L-glutamine, L-histidine, glycine, and L-asparagine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of large-scale reactors and advanced purification techniques ensures the production of high-purity peptides suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at the histidine residue, leading to the formation of oxo-histidine.
Deamidation: The asparagine residue can undergo deamidation to form aspartic acid.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases at physiological pH and temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or metal-catalyzed oxidation.
Deamidation: Mild acidic or basic conditions can promote deamidation.
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized histidine derivatives.
Deamidation: Aspartic acid and its derivatives.
Applications De Recherche Scientifique
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Medicine: Explored for its role in wound healing and tissue regeneration.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutaminyl-L-histidylglycylglycylglycyl-L-asparagine:
γ-L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.
Glycyl-L-histidyl-L-lysine: Known for its role in skin health and wound healing.
Propriétés
Numéro CAS |
868170-42-7 |
|---|---|
Formule moléculaire |
C21H32N10O9 |
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H32N10O9/c22-11(1-2-14(23)32)19(37)31-12(3-10-5-25-9-29-10)20(38)28-7-17(35)26-6-16(34)27-8-18(36)30-13(21(39)40)4-15(24)33/h5,9,11-13H,1-4,6-8,22H2,(H2,23,32)(H2,24,33)(H,25,29)(H,26,35)(H,27,34)(H,28,38)(H,30,36)(H,31,37)(H,39,40)/t11-,12-,13-/m0/s1 |
Clé InChI |
JYYDKNOGOHGYOL-AVGNSLFASA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)




![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)



